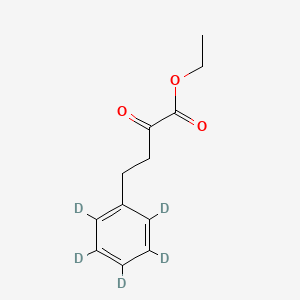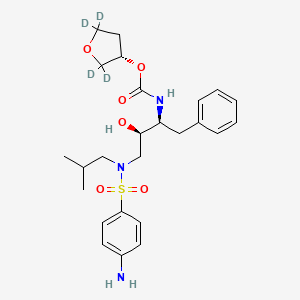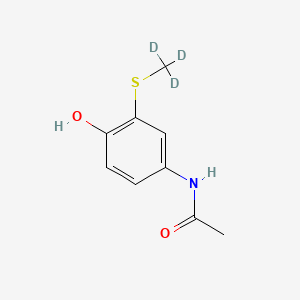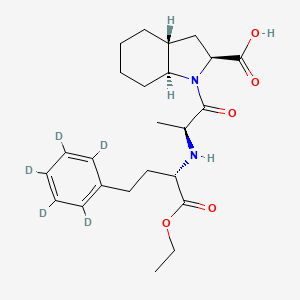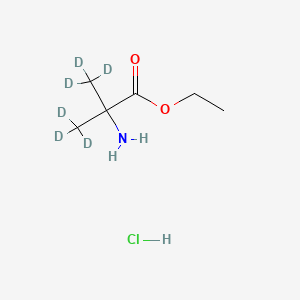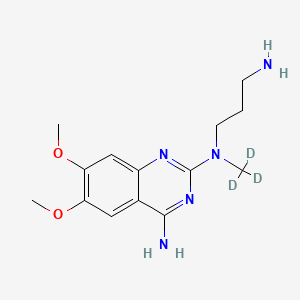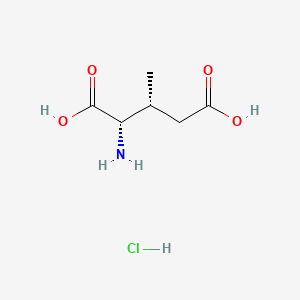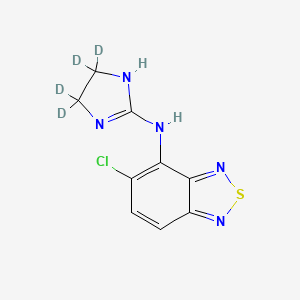
Tizanidine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tizanidine-d4 is a deuterated form of the muscle relaxant Tizanidine . It is used to treat muscle spasms caused by spinal cord injuries or multiple sclerosis . Tizanidine D4 works by blocking certain nerve signals that cause muscles to tense up, thereby relaxing the muscles and reducing pain and discomfort .
Synthesis Analysis
Tizanidine-loaded proniosomes (TZN-PN) were prepared by coacervation phase separation method . This method aimed at enhancing oral delivery and therapeutic activity .Molecular Structure Analysis
The chemical formula of Tizanidine D4 is C9H8D4ClN5S . The molecular weight is 260.78 g/mol .Chemical Reactions Analysis
Tizanidine is metabolized in the liver and excreted in the urine . The drug has a half-life of approximately 2.5 hours and is mainly eliminated through the renal route .Physical And Chemical Properties Analysis
Tizanidine D4 is a white to off-white powder that is practically insoluble in water and soluble in methanol and ethanol .科学的研究の応用
Musculoskeletal Pain Management
Tizanidine-d4 is primarily used as a skeletal muscle relaxant for the treatment of musculoskeletal pain. It acts as a centrally acting alpha-2 adrenoceptor agonist, which helps in reducing spasticity by inhibiting presynaptic motor neurons .
Neuropathic Pain
Research indicates that Tizanidine-d4 has potential benefits in managing neuropathic pain. Its efficacy in this area could be attributed to its ability to modulate pain pathways centrally .
Gastroprotection
Tizanidine-d4 may offer gastroprotective effects, which can improve patient tolerance to nonsteroidal anti-inflammatory agents. This application is particularly beneficial for patients who require NSAIDs for pain management but are at risk of gastrointestinal complications .
Preemptive Analgesia
In geriatric practice, Tizanidine-d4 has been used off-label as preemptive analgesia. This application aims to reduce early postoperative pain and is a key component of multimodal analgesia strategies .
Anti-Tumor Effects
Emerging research suggests that Tizanidine-d4 might have anti-tumor effects. While this application is still in the exploratory phase, it opens up new avenues for the use of Tizanidine-d4 in oncology .
New Delivery Systems
There is ongoing development of new delivery systems for Tizanidine-d4 to improve its pharmacokinetics. These include buccal patches, transdermal delivery systems, nasal spray, and in situ rectal gel. Such advancements aim to enhance the efficacy and convenience of drug administration .
Quantitative Analysis in Clinical Toxicology
Tizanidine-d4 serves as a stable-labeled internal standard suitable for quantitation of tizanidine levels in various analytical methods. This application is crucial in clinical toxicology, urine drug testing, pain prescription monitoring, forensic analysis, or isotope dilution applications .
作用機序
Target of Action
Tizanidine-d4, like its parent compound Tizanidine, primarily targets the alpha-2 adrenergic receptors (α2-AR) . These receptors are part of the central nervous system and play a crucial role in reducing muscle spasticity .
Mode of Action
Tizanidine-d4 acts as an agonist at the alpha-2 adrenergic receptors . By binding to these receptors, it increases presynaptic inhibition of motor neurons . This action reduces the release of excitatory neurotransmitters that cause the firing of neurons, leading to muscle spasms .
Biochemical Pathways
The primary biochemical pathway affected by Tizanidine-d4 involves the inhibition of the release of amino acids such as glutamate and aspartate from the presynaptic terminal of spinal interneurons . This action enhances and facilitates the activity of the inhibitory neurotransmitter glycine, leading to a suppression of polysynaptic signal transduction at the spinal cord intermediate neuron level . The overall effect is a decrease in muscle spasticity .
Pharmacokinetics
The pharmacokinetic properties of Tizanidine-d4 are expected to be similar to those of Tizanidine. Tizanidine is known to be primarily metabolized via the cytochrome P450 (CYP) 1A2 enzyme . Medications that inhibit this enzyme will affect the clearance of Tizanidine, leading to increased plasma concentrations of the drug and potentially serious adverse events .
Result of Action
The molecular and cellular effects of Tizanidine-d4’s action result in a significant reduction in muscle spasticity . At the molecular level, the drug’s interaction with alpha-2 adrenergic receptors leads to the inhibition of excitatory neurotransmitters . At the cellular level, this results in a decrease in neuronal firing that promotes muscle spasms .
Action Environment
Environmental factors, particularly the presence of other drugs, can influence the action, efficacy, and stability of Tizanidine-d4. For instance, the concurrent use of Tizanidine with CYP1A2 inhibitors may lead to serious health consequences associated with low blood pressure such as falls and fractures . Therefore, careful consideration should be given to the patient’s overall medication regimen when prescribing Tizanidine-d4.
Safety and Hazards
Tizanidine D4 is considered hazardous . It is contraindicated in patients with liver or kidney disease, as well as those with a history of hypotension or fainting . It may also interact with other medications, such as fluvoxamine, ciprofloxacin, and fluoroquinolones, so caution should be exercised when prescribing this drug .
将来の方向性
特性
IUPAC Name |
5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYDIVBRZNQMJC-KHORGVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659273 |
Source


|
| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188331-19-2 |
Source


|
| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

